Butakacin
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Overview
Description
Butakacin is a white crystalline ester used primarily as a local anesthetic. It was first marketed in 1920 and has since been utilized in various medical and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butakacin involves several steps. Initially, metallic sodium is added to a mixture of allyl alcohol and dibutylamine, resulting in the formation of 3-dibutylamino-1-propanol. This intermediate is then esterified with para-nitrobenzoyl chloride to produce the ester. The final step involves the reduction of the nitro group to complete the synthesis of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-pressure homogenization and ultrasonication .
Chemical Reactions Analysis
Types of Reactions
Butakacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidized products.
Reduction: The nitro group in this compound can be reduced to an amine group.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds depending on the nucleophile used .
Scientific Research Applications
Butakacin has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cell membrane permeability and ion channel function.
Medicine: Utilized as a local anesthetic in minor surgical procedures and dental applications.
Industry: Used in the formulation of various pharmaceutical products
Mechanism of Action
Butakacin exerts its effects by blocking sodium channels in nerve cells, thereby preventing the initiation and propagation of action potentials. This results in a loss of sensation in the targeted area. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to nerve signal transmission .
Comparison with Similar Compounds
Similar Compounds
- Procaine
- Lidocaine
- Bupivacaine
Comparison
Butakacin is unique in its specific ester structure, which provides distinct pharmacokinetic properties compared to other local anesthetics. For instance, this compound has a longer duration of action compared to Procaine and a different side effect profile compared to Lidocaine and Bupivacaine .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and properties make it a valuable tool in both scientific research and medical practice.
Properties
CAS No. |
130592-05-1 |
---|---|
Molecular Formula |
C23H44FN5O15 |
Molecular Weight |
649.6 g/mol |
IUPAC Name |
4-amino-N-[5-amino-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-fluorobutanamide;carbonic acid |
InChI |
InChI=1S/C22H42FN5O12.CH2O3/c23-6(1-2-24)20(36)28-8-3-7(26)18(39-22-16(34)15(33)13(31)9(4-25)37-22)17(35)19(8)40-21-14(32)11(27)12(30)10(5-29)38-21;2-1(3)4/h6-19,21-22,29-35H,1-5,24-27H2,(H,28,36);(H2,2,3,4) |
InChI Key |
YDWLBMXIHHKOGM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)F)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.C(=O)(O)O |
Origin of Product |
United States |
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